molecular formula C10H7NNa2O6S2 B1295779 6-Amino-1,3-naphthalenedisulfonic acid disodium salt CAS No. 50976-35-7

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

Cat. No. B1295779
CAS RN: 50976-35-7
M. Wt: 347.3 g/mol
InChI Key: YKOUFOHKVHDKRS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-naphthalenedisulfonic acid disodium salt, also known as the sodium salt of chromotropic acid, is a compound that has been utilized as a colorimetric reagent in inorganic analysis. This compound is known for its ability to form colored complexes with a variety of metallic ions. The research has shown that it reacts with metals such as mercury(I), tin(IV), platinum(IV), gold(III), tellurium(VI), molybdenum(VI), iron(III), aluminum(III), chromium(III), and uranyl(II) to produce distinct color reactions. These reactions are particularly sensitive with certain ions, making the compound valuable for detecting and analyzing these metals in various samples .

Synthesis Analysis

The synthesis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is not directly detailed in the provided papers. However, the compound is closely related to chromotropic acid, which is synthesized through sulfonation processes. The synthesis would likely involve the introduction of sulfonic acid groups to a naphthalene derivative followed by neutralization with sodium to form the disodium salt. The exact methods and conditions for the synthesis would depend on the specific requirements for purity and yield .

Molecular Structure Analysis

The molecular structure of a related compound, 5-amino-2-naphthalenesulfonic acid, has been analyzed and found to exhibit a zwitterionic form. This structure features a sulfonate-aminium group zwitterion, where all aminium hydrogen atoms are involved in intermolecular hydrogen-bonding interactions with sulfonate oxygen atom acceptors. This results in a three-dimensional framework polymer structure. While this structure is for a different isomer of a naphthalenesulfonic acid, it provides insight into the potential structural characteristics of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, which may also exhibit zwitterionic properties and form similar hydrogen-bonded networks .

Chemical Reactions Analysis

The chemical reactions of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt primarily involve the formation of colored complexes with various metallic ions. The compound has been studied for its reactivity in neutral, alkaline, and acidic media, demonstrating versatility in its applications. The color reactions are sensitive and can be used to qualitatively study the presence of specific metals in a sample. The sensitivity of these reactions to particular ions like uranyl(II), iron(III), mercury(I), and others, suggests that the compound could be used in trace analysis and environmental monitoring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt are not explicitly detailed in the provided papers. However, based on its chemical structure and known reactivity, it can be inferred that the compound is water-soluble due to its ionic nature and sulfonic acid groups. The ability to form stable complexes with metals indicates that it has chelating properties, which are important for its use as a colorimetric reagent. The compound's sensitivity to various metal ions suggests that it has a specific affinity for these ions, which could be exploited in analytical chemistry for the detection and quantification of these elements .

Scientific Research Applications

1. Determination of Trace Nitrite in Water

  • Summary of Application: This compound is used as a fluorescent probe for determining trace amounts of nitrite in different types of water .
  • Methods of Application: The probe is based on the selective reaction of nitrite with 6-Amino-1,3-naphthalenedisulfonic acid in hydrochloric acid solution to form the corresponding diazonium acid in sodium hydroxide solution at room temperature . The diazonium acid produced has high fluorescence intensity at 488 nm (excitation at 367 nm), whereas 6-Amino-1,3-naphthalenedisulfonic acid has high fluorescence intensity at 465 nm (excitation at 354 nm) .
  • Results or Outcomes: Under optimized experimental conditions, the signal intensity was linear over a nitrite concentration range of 0.006–0.075 mg L −1, with a correlation coefficient better than 0.9994 . The limit of detection was 2.1 μg L −1 for the determination of nitrite by the proposed method .

2. Preparation of Cyanine Dye Compounds

  • Summary of Application: Disodium 6-Amino-1,3-naphthalenedisulfonate is used in the preparation of Cyanine dye compounds, which are useful in noninvasive imaging .
  • Methods of Application: The tetrasulfonated near-infrared cyanine dyes were synthesized starting with the commercially available disodium salt of 6-amino-1,3-naphthalenedisulfonic acid .

3. Fluorescent Labeling of Carbohydrates

  • Summary of Application: This compound is used to label carbohydrates .
  • Methods of Application: The fluorescent reagent reacts with the reducing termini of oligosaccharides to form a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride .

4. Laboratory Chemicals

  • Summary of Application: This compound is used as a laboratory chemical .

5. Electrolyte in Chromatography

  • Summary of Application: The disodium salt of this compound is used as an electrolyte in certain kinds of chromatography .

6. Laboratory Chemicals

  • Summary of Application: This compound is used as a laboratory chemical .

Safety And Hazards

The compound is classified under GHS07 and carries a warning signal . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .

Future Directions

The compound’s use in the preparation of Cyanine dye compounds and their conjugates for noninvasive imaging suggests potential applications in medical imaging and diagnostics .

properties

IUPAC Name

disodium;6-aminonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUFOHKVHDKRS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068601
Record name Sodium 6-aminonaphthalene-1,3-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

CAS RN

50976-35-7, 83732-83-6
Record name Disodium 6-amino-1,3-naphthalenedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050976357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminonaphthalene-1,3-disulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 6-aminonaphthalene-1,3-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonaphthalene-1,3-disulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 6-aminonaphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5859CY47BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Reactant of Route 3
6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Reactant of Route 4
Reactant of Route 4
6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Reactant of Route 5
Reactant of Route 5
6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Reactant of Route 6
6-Amino-1,3-naphthalenedisulfonic acid disodium salt

Citations

For This Compound
1
Citations
SR Mujumdar, RB Mujumdar, CM Grant… - Bioconjugate …, 1996 - ACS Publications
A synthetic method for shifting the absorption and emission wavelengths of cyanine dye labels by 15−30 nm to the red has been developed. This step significantly increases the …
Number of citations: 360 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.